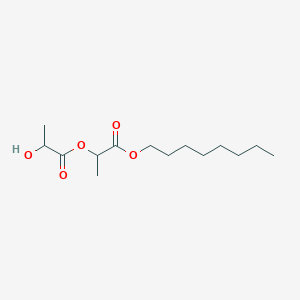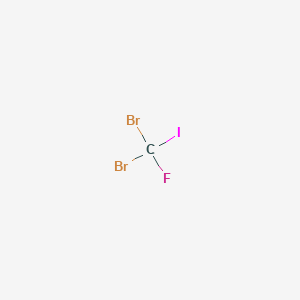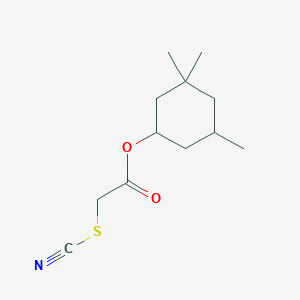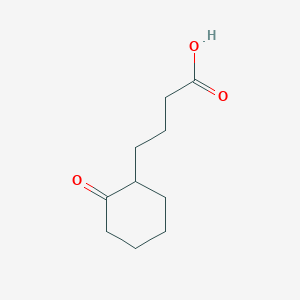
4-(2-Oxocyclohexyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Oxocyclohexyl)butanoic acid is an organic compound with the molecular formula C₁₀H₁₆O₃. It is also known as cyclohexanebutanoic acid, 2-oxo. This compound is characterized by a cyclohexane ring with a ketone group at the second position and a butanoic acid chain attached to the fourth position. It has a molecular weight of 184.232 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxocyclohexyl)butanoic acid can be achieved through various methods. One common approach involves the aldol condensation reaction between methyl ketone derivatives and glyoxylic acid under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxocyclohexyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo substitution reactions, particularly at the ketone group, using reagents like Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(2-Oxocyclohexyl)butanoic acid has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-oxocyclohexyl)butanoic acid involves its interaction with specific molecular targets and pathways. The ketone group in the compound can act as an electrophile, participating in various nucleophilic addition reactions. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
4-(2-Oxocyclohexyl)butanoic acid can be compared with other similar compounds, such as:
- 4-(2-Phenylbutanoylamino)butanoic acid
- 4-(2-Phenylethylamino)butanoic acid
- 4-(2-Methylphenyl)butanoic acid
- 4-(2-Cyanoethylamino)butanoic acid
These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the cyclohexane ring and the ketone group in this compound makes it unique and suitable for specific chemical reactions and applications .
Properties
CAS No. |
1838-60-4 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
4-(2-oxocyclohexyl)butanoic acid |
InChI |
InChI=1S/C10H16O3/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h8H,1-7H2,(H,12,13) |
InChI Key |
HFBXIQKLVPRBAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


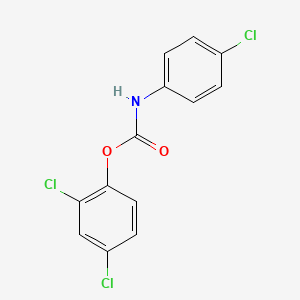
![Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate](/img/structure/B14741076.png)
![2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14741087.png)
![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)

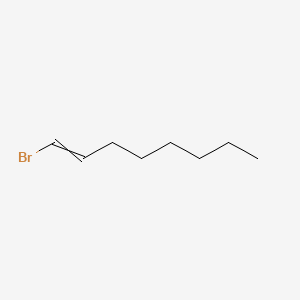
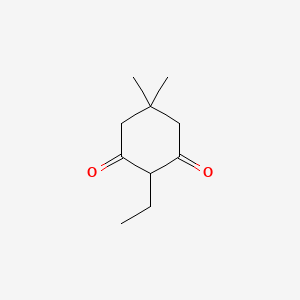
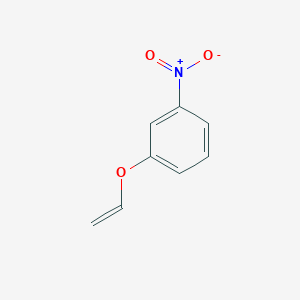
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)

